molecular formula C27H32FN3O4 B2686837 3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-04-3

3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2686837
CAS RN: 939242-04-3
M. Wt: 481.568
InChI Key: GXEFWPKLSJCWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,4-dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Studies have demonstrated the anticancer potential of compounds structurally related to the one of interest. For example, a compound featuring a 4-(3,5-dimethoxyphenyl) piperazine moiety has been shown to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, cause G2/M cell cycle arrest, and display potent anti-growth activity in drug-resistant cancer cells. This compound also exhibited synergistic effects when combined with known anticancer agents, highlighting its potential as a therapeutic agent in oncology (Lee et al., 2013).

Antimicrobial and Anti-Proliferative Activities

Another study focused on the synthesis of N-Mannich bases derived from oxadiazole and their subsequent evaluation for antimicrobial and anti-proliferative activities. The derivatives showed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, and breast cancer cells, indicating the therapeutic versatility of compounds with a dimethoxyphenyl-piperazine structure (Al-Wahaibi et al., 2021).

Serotonin Receptor Modulation

Compounds containing the fluorophenyl piperazine moiety have been explored for their potential to modulate serotonin receptors, which play a crucial role in various neuropsychiatric disorders. Research has identified these compounds as high-affinity antagonists for serotonin 5-HT1A receptors, suggesting their applicability in treating disorders such as depression, anxiety, and schizophrenia (García et al., 2014).

Synthesis and Characterization

Research has also delved into the synthesis and structural characterization of compounds with a piperazine-1-carboxylate moiety. These studies not only contribute to the understanding of their chemical properties but also explore their potential biological activities, including antimicrobial and anthelmintic activities (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O4/c1-5-31-18(2)16-23(32)25(27(31)33)26(20-11-10-19(34-3)17-24(20)35-4)30-14-12-29(13-15-30)22-9-7-6-8-21(22)28/h6-11,16-17,26,32H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFWPKLSJCWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=C(C=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.